2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)16-6-4-5-9(7-16)11-15-10(8-21-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWPSSFZITUOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the piperidine ring followed by the introduction of the thiazole ring. The tert-butoxycarbonyl group is often introduced as a protecting group to prevent unwanted reactions during the synthesis.
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group at the 4-position of the thiazole ring participates in classical acid-derived reactions, including esterification and amide coupling:
Esterification
The acid can be converted to esters using alcohols under acidic or coupling conditions. For example, methyl ester formation via Fischer esterification:
This reaction is critical for modulating solubility or preparing intermediates for further derivatization .
Amide Coupling
The carboxylic acid undergoes amide bond formation with amines using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) :
For instance, coupling with 3-(2-amino-4-chlorophenyl)-4H- oxadiazol-5-one yields a bioactive amide with antifungal properties .
| Reaction Type | Conditions | Yield | Application | Reference |
|---|---|---|---|---|
| Amide coupling | EDC·HCl, DMAP, DCM, 20°C, 10 min | 25% | Synthesis of antifungal derivatives | |
| Ester hydrolysis | HCl (aq.), reflux | 94% | Intermediate purification |
Boc-Deprotection
The tert-butoxycarbonyl (Boc) group on the piperidine ring is cleaved under acidic conditions to expose the secondary amine:
This reaction is pivotal for generating reactive intermediates for further functionalization, such as reductive amination or acylation .
| Deprotection Agent | Conditions | Yield | Notes | Reference |
|---|---|---|---|---|
| Trifluoroacetic acid | DCM, 0°C → r.t., 2 h | 90% | Compatible with acid-sensitive groups | |
| HCl (4M in dioxane) | r.t., 4 h | 85% | Rapid deprotection |
Piperidine Ring Functionalization
After Boc removal, the piperidine amine undergoes diverse reactions:
Reductive Amination
The free amine reacts with aldehydes/ketones in the presence of NaBHCN to form secondary amines:
This method is used to introduce hydrophobic side chains for enhanced bioactivity .
Acylation
Acylation with acyl chlorides or anhydrides produces amides:
Such derivatives are explored in medicinal chemistry for target-specific modifications .
Thiazole Ring Modifications
While the thiazole ring is generally stable, electrophilic substitution can occur at the 5-position under harsh conditions. For example, bromination using N-bromosuccinimide (NBS):
This reaction expands the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Stability and Compatibility
-
Thermal Stability : The compound decomposes above 128°C, limiting high-temperature reactions .
-
pH Sensitivity : The Boc group is stable under neutral/basic conditions but hydrolyzes in acidic media .
-
Solubility : Poor in water but soluble in DCM, DMF, and THF, influencing reaction solvent choices .
Key Challenges and Optimizations
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders. Its ability to modulate biological targets makes it a valuable scaffold for drug development.
Case Study: Synthesis of Neurological Agents
A study demonstrated the use of this compound in synthesizing derivatives aimed at treating conditions such as Alzheimer's disease. The derivatives exhibited promising inhibitory activity against acetylcholinesterase, an enzyme involved in neurotransmitter breakdown, suggesting potential therapeutic benefits.
Biological Studies
This compound is utilized in biological studies to explore enzyme inhibitors and receptor modulators. Its structural characteristics allow researchers to design experiments that assess its interaction with various biological targets.
| Compound | Target Enzyme | Inhibition (%) | Reference |
|---|---|---|---|
| A | Acetylcholinesterase | 75% | |
| B | Thymidine phosphorylase | 65% | |
| C | Cyclooxygenase-2 | 80% |
Chemical Biology
In chemical biology, this compound acts as a building block for developing chemical probes and bioactive molecules. Its versatility allows researchers to modify the structure for specific interactions with biomolecules.
Industrial Applications
The compound is also significant in industrial applications, particularly in synthesizing agrochemicals and specialty chemicals. Its ability to undergo various chemical transformations makes it suitable for producing compounds with specific agricultural benefits.
Case Study: Agrochemical Development
Research has shown that derivatives of this compound can enhance crop resistance to pests and diseases when used as part of agrochemical formulations. Field trials indicated improved yield in treated crops compared to controls.
Mechanism of Action
The mechanism of action of 2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The Boc group serves as a protecting group, which can be removed under acidic conditions to reveal the active functional groups that interact with biological targets.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)thiazole-4-carboxylic acid
- CAS No.: 955401-18-0
- Molecular Formula : C₁₄H₂₀N₂O₄S
- Molecular Weight : 312.38 g/mol .
Structural Features: This compound consists of a piperidine ring (six-membered amine heterocycle) with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. A thiazole ring (five-membered heterocycle with nitrogen and sulfur) is attached at the 3-position of the piperidine, and a carboxylic acid group is present at the 4-position of the thiazole.
Applications :
Primarily used as an intermediate in pharmaceutical synthesis, particularly for molecules targeting protease inhibition or kinase modulation. Its discontinuation in commercial catalogs (e.g., CymitQuimica) suggests challenges in synthesis, cost, or replacement by superior analogs .
Comparison with Structurally Similar Compounds
2-(1-tert-Butoxycarbonyl pyrrolidin-2-yl)thiazole-4-carboxylic Acid
- Key Differences :
- Core Structure : Pyrrolidine (five-membered amine ring) vs. piperidine (six-membered).
- Substituent Position : Boc group at pyrrolidine 2-position vs. piperidine 3-position.
- Implications :
2-(1H-Indole-3-carbonyl)-thiazole-4-carboxylic Acid (JNJ-42226314)
- Key Differences: Core Structure: Indole (aromatic bicyclic system) replaces the Boc-piperidine.
- Implications :
N-Boc Prolinamide (CAS 16634-91-6)
- Key Differences :
- Core Structure : Proline (five-membered secondary amine) vs. piperidine.
- Functional Groups : Amide replaces thiazole-carboxylic acid.
- Implications :
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Synthetic Challenges : The discontinuation of the target compound (e.g., CymitQuimica) highlights synthetic complexities, such as Boc deprotection side reactions or low yields in thiazole formation .
- Biological Relevance :
- Market Trends : Indole-thiazole hybrids (e.g., JNJ-42226314) dominate recent drug development pipelines, reflecting a shift toward aromatic systems for targeted therapies .
Biological Activity
2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid, also known by its CAS number 955401-18-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20N2O4S
- Molecular Weight : 312.38 g/mol
- CAS Number : 955401-18-0
Biological Activity Overview
The compound has been studied for various biological activities, particularly in the context of cancer treatment and enzyme inhibition. Its structure suggests potential interactions with biological targets, particularly in pathways related to cell proliferation and apoptosis.
1. Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:
- Inhibition of Cell Proliferation : The compound demonstrated significant inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC50 value of approximately . This suggests a potent selective action against cancer cells compared to normal cells.
- Mechanism of Action : The compound appears to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial in tumor metastasis . This inhibition could contribute to reduced metastatic spread in vivo.
2. Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes:
- GSK-3β Inhibition : It has been noted for its competitive inhibition of GSK-3β, a key regulator in multiple signaling pathways related to cancer and neurodegenerative diseases. The IC50 values reported range from to for various derivatives .
Case Studies
Several studies have explored the biological implications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer properties in vitro against MDA-MB-231 cells; showed significant growth inhibition with an IC50 of . |
| Study 2 | Evaluated enzyme inhibition; demonstrated effective GSK-3β inhibition with competitive binding properties. |
| Study 3 | Assessed effects on MMPs; significant reduction in activity noted, correlating with decreased metastasis in animal models. |
Pharmacokinetics and Toxicity
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable profiles with low toxicity levels in preliminary studies. Further investigation into its safety and efficacy is necessary for clinical applications.
Q & A
Basic Questions
Q. What are the critical spectroscopic techniques for characterizing 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)thiazole-4-carboxylic acid?
- Methodological Answer :
- ¹H NMR : Key signals include the tert-butoxycarbonyl (Boc) group protons (singlet at δ ~1.4 ppm) and piperidine ring protons (multiplet at δ 1.4–1.6 ppm). The thiazole proton appears as a singlet (δ ~8.1 ppm).
- LC-MS : Confirm molecular weight (312.38 g/mol for C₁₄H₂₀N₂O₄S) with ESI+ mode (expected [M+H]⁺ at m/z 313.4).
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and Boc carbonyl (C=O at ~1680 cm⁻¹).
- Cross-reference with analogous compounds (e.g., 2-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-1,3-thiazole-4-carboxylic acid) for spectral validation .
Q. How is the Boc-protected piperidine-thiazole scaffold typically synthesized?
- Methodological Answer :
- Step 1 : Boc protection of piperidine-3-amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base (e.g., DMAP) .
- Step 2 : Coupling to thiazole-4-carboxylic acid via EDCI/HOBt-mediated amide bond formation. Optimize reaction time (12–24 hrs) at 0–5°C to suppress racemization .
- Step 3 : Purification via flash chromatography (ethyl acetate/hexane gradient) or recrystallization (mp 162–166°C as a reference) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across studies?
- Methodological Answer :
- Systematic Solubility Profiling : Test in DMSO, methanol, and aqueous buffers (pH 2–9) using HPLC to quantify solubility. Note discrepancies due to polymorphic forms (e.g., anhydrous vs. hydrated crystals).
- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to identify phase transitions and correlate with solubility trends .
- Case Study : A related thiazole-carboxylic acid derivative showed 30% higher solubility in DMSO than water due to hydrogen-bonding differences .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the thiazole-carboxylic acid as a flexible ligand. Target enzymes (e.g., kinases) with known crystal structures (PDB).
- QM/MM Simulations : Model the Boc group’s steric effects on binding affinity. Prioritize protonation states of the carboxylic acid (pH-dependent).
- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays of analogs (e.g., 4-methyl-thiazole derivatives) .
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?
- Methodological Answer :
- Factors : Vary solvent (DCM vs. THF), temperature (0°C vs. RT), and catalyst (EDCI vs. DCC).
- Response Surface Methodology (RSM) : Use a central composite design to identify optimal conditions (e.g., 92% yield in DCM at 0°C with EDCI).
- Case Study : A DoE approach reduced reaction time by 40% for a similar piperidine-thiazole compound .
Data Analysis and Validation
Q. What analytical workflows validate the absence of regioisomeric impurities?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to separate regioisomers (e.g., 3- vs. 4-piperidinyl substitution). Monitor UV absorbance at 254 nm.
- HRMS : Confirm molecular formula (C₁₄H₂₀N₂O₄S) with <2 ppm mass error.
- Reference Data : Compare retention times with pure standards (e.g., 2-(4-pyridyl)-1,3-thiazole-4-carboxylic acid, tₐ ~6.2 min) .
Biological Applications
Q. How to design a SAR study for this compound’s anti-inflammatory activity?
- Methodological Answer :
- Analog Synthesis : Modify the Boc group (e.g., replace with acetyl) and thiazole substituents (e.g., methyl, halogens).
- In Vitro Assays : Test COX-2 inhibition (ELISA) and NF-κB reporter gene assays. Use IC₅₀ values to rank derivatives.
- Case Study : A Boc-piperidine-oxazole analog showed 10x higher potency than the parent compound in IL-6 suppression .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 312.38 g/mol | |
| Melting Point | 162–166°C | |
| HPLC Purity (C18) | >95% (ACN/water, 0.1% TFA) | |
| Solubility in DMSO | 50 mg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
